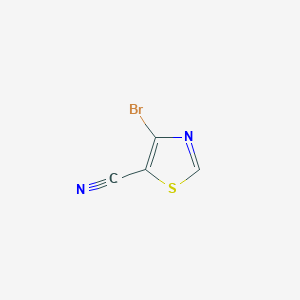

4-Bromothiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HBrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a synthetic building block in the development of pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromothiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1,3-thiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromothiazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of a suitable solvent such as tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products include 4-aminothiazole-5-carbonitrile and 4-thiolthiazole-5-carbonitrile.

Coupling Reactions: Products include various biaryl thiazole derivatives.

Applications De Recherche Scientifique

4-Bromothiazole-5-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-bromothiazole-5-carbonitrile depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

4-Chlorothiazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, used in similar applications.

Uniqueness: 4-Bromothiazole-5-carbonitrile is unique due to its bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Activité Biologique

4-Bromothiazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromine and carbonitrile substituents on the thiazole ring, which contribute to its reactivity and biological interactions. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

Enzyme Interactions

This compound plays a crucial role in biochemical reactions, particularly through its interactions with various enzymes. It has been observed to act as an inhibitor or modulator of enzymes involved in metabolic pathways. For instance, this compound can bind to the active sites of certain enzymes, leading to alterations in their catalytic efficiency and impacting metabolic flux within cells.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways, gene expression, and metabolic activities. Notably, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound has been shown to influence the expression of genes involved in critical metabolic processes.

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes:

- Enzyme Binding : The compound binds to active sites of enzymes, leading to inhibition or activation of their catalytic activity.

- Gene Regulation : It can modulate gene expression by interacting with transcription factors or other regulatory proteins, influencing transcriptional activity of target genes.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Additionally, it may inhibit tumor growth through anti-proliferative effects on cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Screening : A study screened various derivatives of thiazoles for antibacterial activity, revealing that this compound exhibited significant inhibition against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

- Anticancer Evaluation : In vitro studies conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound's interaction with specific kinases led to altered phosphorylation patterns in signaling cascades crucial for cell survival and proliferation.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

4-bromo-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEMTZDTAHQBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.